molecular formula C13H14N6O3 B2356184 N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide CAS No. 1252325-89-5

N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide

Cat. No. B2356184
CAS RN: 1252325-89-5
M. Wt: 302.294
InChI Key: IJFFJFSNCMWYJN-UHFFFAOYSA-N
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Description

The compound “N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring with two oxygen atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the cyano group (-CN) and the acetamide group (CH3CONH2) would likely have a significant impact on the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the cyano group, the acetamide group, and the heterocyclic rings. These groups could potentially undergo a variety of chemical reactions, including condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group could increase the compound’s polarity, potentially affecting its solubility in different solvents .

Future Directions

The compound’s complex structure and potential biological activity could make it a subject of interest for future research. Studies could explore its synthesis, reactivity, physical and chemical properties, biological activity, and potential applications .

properties

IUPAC Name

N-(2-cyanopropan-2-yl)-N-methyl-2-(5-oxo-3-pyrimidin-2-yl-1,2,4-oxadiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-13(2,8-14)18(3)9(20)7-19-11(17-22-12(19)21)10-15-5-4-6-16-10/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFFJFSNCMWYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CN1C(=NOC1=O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide

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